physicochemical properties of 3-fluoropyridine-2-sulfonyl chloride
physicochemical properties of 3-fluoropyridine-2-sulfonyl chloride
An In-depth Technical Guide to the Physicochemical Properties and Reactivity of 3-Fluoropyridine-2-sulfonyl Chloride
Introduction: A Versatile Building Block in Modern Chemistry
Heterocyclic sulfonyl halides are indispensable reagents in the synthesis of a wide array of functional molecules, particularly within the pharmaceutical and agrochemical industries.[1] Among these, fluorinated pyridine sulfonyl chlorides represent a class of compounds offering unique reactivity profiles, enabling their use as versatile building blocks for complex molecular architectures. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after feature in drug design.[2]
This technical guide provides a comprehensive overview of the physicochemical properties, reactivity, and handling of 3-fluoropyridine-2-sulfonyl chloride . While specific experimental data for this particular isomer is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust and practical resource for researchers, scientists, and drug development professionals. The insights herein are grounded in the established behavior of pyridine sulfonyl chlorides and the predictable electronic effects of the fluoro- and sulfonyl chloride substituents.
Core Physicochemical and Structural Characteristics
The structure of 3-fluoropyridine-2-sulfonyl chloride features a pyridine ring substituted at the 2-position with a sulfonyl chloride group (-SO₂Cl) and at the 3-position with a fluorine atom. This specific arrangement of electron-withdrawing groups dictates its overall properties and reactivity.
| Property | Data | Source / Method |
| Chemical Name | 3-fluoropyridine-2-sulfonyl chloride | IUPAC Nomenclature |
| Molecular Formula | C₅H₃ClFNO₂S | Calculated |
| Molecular Weight | 195.60 g/mol | Calculated[3][4][5] |
| Canonical SMILES | C1=CC(F)=C(N=C1)S(=O)(=O)Cl | Structure-based |
| InChI Key | Inferred from related isomers | Structure-based |
| CAS Number | Not explicitly found in searches. | N/A |
Stability and Storage
Heteroaromatic sulfonyl chlorides exhibit variable stability, which is highly dependent on the substitution pattern and the presence of moisture.[1][6]
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Hydrolytic Instability : Like most sulfonyl chlorides, 3-fluoropyridine-2-sulfonyl chloride is expected to be highly sensitive to moisture. The presence of water will lead to rapid hydrolysis, yielding the corresponding 3-fluoropyridine-2-sulfonic acid and hydrochloric acid.[1] Some related pyridine sulfonyl chlorides are known to react violently with water.[7][8]
-
Thermal Stability : While specific data is unavailable, sulfonyl chlorides can decompose at elevated temperatures, potentially releasing toxic gases such as sulfur oxides and hydrogen chloride.[7]
-
Storage Recommendations : To ensure chemical integrity, the compound must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[9] It should be kept in a cool, dry, and well-ventilated area, away from water, bases, and strong oxidizing agents.[7][10] For long-term stability, refrigeration is often recommended.[7]
Reactivity Profile and Mechanistic Considerations
The reactivity of 3-fluoropyridine-2-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[11] The combined electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the fluorinated pyridine ring render this sulfur center highly susceptible to nucleophilic attack.
Nucleophilic Substitution at the Sulfur Atom
This is the primary and most synthetically useful reaction pathway for sulfonyl chlorides.
-
Reaction with Amines (Sulfonamide Formation) : This is a cornerstone reaction in medicinal chemistry. 3-Fluoropyridine-2-sulfonyl chloride will react readily with primary and secondary amines to form stable sulfonamides.[11][12] The reaction typically proceeds rapidly in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.
-
Reaction with Alcohols (Sulfonate Ester Formation) : In the presence of a base, alcohols will react with the sulfonyl chloride to yield sulfonate esters.[11] These esters are excellent leaving groups themselves and are valuable intermediates in organic synthesis.
-
Reaction with Water (Hydrolysis) : As previously noted, hydrolysis is a rapid and often vigorous reaction that represents a decomposition pathway.[7]
Caption: Generalized mechanism for sulfonamide formation.
Potential for Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, and this character is further enhanced by the strongly electron-withdrawing sulfonyl chloride and fluorine groups. This can activate the ring towards nucleophilic aromatic substitution.
-
The electron density distribution in fluorinated pyridine rings shows significant depletion at the carbon centers adjacent to the nitrogen, making these positions susceptible to nucleophilic attack.[12]
-
In some cases, decomposition or side reactions of fluorinated pyridine sulfonyl chlorides can proceed via SNAr at the heterocyclic ring, where the fluorine atom is displaced by a nucleophile like water.[6]
Synthesis Strategies
The synthesis of heteroaromatic sulfonyl chlorides can generally be achieved through several established methods. While a specific protocol for 3-fluoropyridine-2-sulfonyl chloride is not detailed in the provided literature, plausible routes can be inferred from standard procedures for analogous compounds.[12][13][14]
General Synthesis Workflow: Diazotization-Sulfonylchlorination
A common and effective method involves the diazotization of a corresponding aminopyridine followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.
Caption: Plausible synthesis workflow for the target compound.
Experimental Protocol: General Sulfonamide Synthesis
This protocol is a representative procedure for the reaction of a sulfonyl chloride with an amine.
-
Reaction Setup : In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine).
-
Base Addition : Add a non-nucleophilic base such as triethylamine or pyridine (1.1 - 1.5 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition : Slowly add a solution of 3-fluoropyridine-2-sulfonyl chloride (1.05 equivalents) in the same solvent to the cooled amine solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up : Upon completion, quench the reaction with water. If necessary, adjust the pH with dilute HCl to neutralize excess base.
-
Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude solid by recrystallization or silica gel chromatography to yield the desired sulfonamide.[11]
Applications in Research and Drug Development
The 3-fluoropyridine-2-sulfonyl chloride scaffold is of significant interest to medicinal chemists for several key reasons:
-
Bioisostere and Structural Motif : The sulfonamide group is a key structural feature in a vast number of commercial drugs, including antibacterial agents, diuretics, and anti-inflammatory drugs.
-
Modulation of Physicochemical Properties : The strategic placement of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity and pKa.[2][15]
-
Synthetic Handle : As a highly reactive intermediate, it serves as a crucial building block for rapidly generating libraries of complex molecules for biological screening.[12] Its derivatives are used in the development of treatments for a wide range of diseases, including cardiovascular and infectious diseases.[16][17]
Safety, Handling, and Disposal
Working with 3-fluoropyridine-2-sulfonyl chloride requires strict adherence to safety protocols due to its hazardous nature.
-
Primary Hazards :
-
Handling Precautions :
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[7][18][19]
-
Ensure an eyewash station and safety shower are immediately accessible.[7]
-
Avoid inhalation of dust or vapors.[18] Do not allow the substance to come into contact with water or moisture.[8]
-
Accidental Release :
-
Disposal :
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